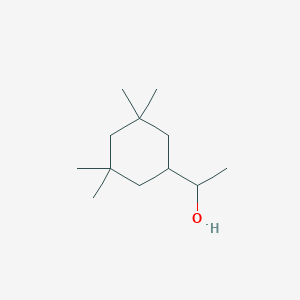
1-(3,3,5,5-Tetramethyl-cyclohexyl)-ethanol
Cat. No. B8391063
M. Wt: 184.32 g/mol
InChI Key: ULVRGQHJRJUALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08563742B2
Procedure details


The crude 3,3,5,5-Tetramethyl-cyclohexanecarboxaldehyde (650 mg, 3.8 mmol) was treated with methylmagnesium bromide (4.5 mmol, 1.2 eq) in THF (20 mL) at 0° C., and allowing to warm to RT following a method analogous to General Procedure I to produce 1-(3,3,5,5-tetramethyl-cyclohexyl)-ethanol (400 mg) after quenching the reaction at 0° C. with 2N HCl, extraction of the product with EtOAc, and evaporation of the solvent under vacuum. The crude material was used without purification in the next step.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH:4]([CH:10]=[O:11])[CH2:3]1.[CH3:13][Mg]Br>C1COCC1>[CH3:9][C:6]1([CH3:8])[CH2:7][C:2]([CH3:12])([CH3:1])[CH2:3][CH:4]([CH:10]([OH:11])[CH3:13])[CH2:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
650 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(CC(C1)(C)C)C=O)C
|
|
Name
|
|
|
Quantity
|
4.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(CC(C1)(C)C)C(C)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 400 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
